2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC16340302
Molecular Formula: C19H16N4O2S
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N4O2S |
|---|---|
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 2-(6-phenylmethoxyindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C19H16N4O2S/c24-18(21-19-22-20-13-26-19)11-23-9-8-15-6-7-16(10-17(15)23)25-12-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,21,22,24) |
| Standard InChI Key | LXZBOLGLJKJISJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NC4=NN=CS4 |
Introduction
2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that combines an indole moiety with a thiadiazole structure. This hybrid molecule is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. The indole derivatives are known for their diverse pharmacological effects, while thiadiazoles are recognized for their antimicrobial and anti-inflammatory properties.
Synthesis
The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves several key steps, which can vary based on reaction conditions such as temperature, solvent choice, and reaction time. The exact synthetic pathway depends on the starting materials and desired yield.
Biological Activities and Applications
This compound is classified under indole and thiadiazole derivatives, both of which are significant in medicinal chemistry. The combination of these moieties may enhance the therapeutic efficacy of the resulting compound. Potential applications include:
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Antibacterial Agents: Due to its structural features, it may exhibit antibacterial properties.
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Anticancer Properties: The indole derivatives are known for their anticancer activities, suggesting potential in cancer research.
Comparison with Similar Compounds
Similar compounds, such as 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide, also feature indole and thiadiazole structures but with different substituents. These variations can lead to distinct biological activities and applications.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide | Indole linked to thiadiazole | Potential antibacterial and anticancer |
| 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide | Indole linked to cyclopropyl-thiadiazole | Potential medicinal applications |
| 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide | Dual indole structure | Potential anticancer activity |
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